cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-)

Description

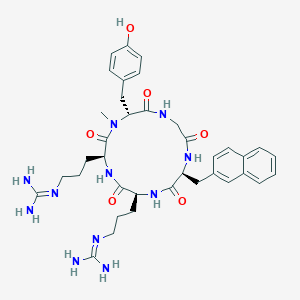

Cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-) is a synthetic cyclic pentapeptide featuring a unique sequence of residues: D-methyltyrosine (D-MeTyr), two L-arginine (L-Arg) residues, L-naphthylalanine (L-Nal), and glycine (Gly). The incorporation of non-natural amino acids, such as D-MeTyr and L-Nal, enhances proteolytic stability and modulates hydrophobic interactions, while the dual arginine residues may facilitate interactions with cellular membranes or charged biomolecules .

Properties

Molecular Formula |

C37H49N11O6 |

|---|---|

Molecular Weight |

743.9 g/mol |

IUPAC Name |

2-[3-[(2S,5S,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-7-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C37H49N11O6/c1-48-30(20-22-11-14-26(49)15-12-22)34(53)44-21-31(50)45-29(19-23-10-13-24-6-2-3-7-25(24)18-23)33(52)46-27(8-4-16-42-36(38)39)32(51)47-28(35(48)54)9-5-17-43-37(40)41/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)(H4,38,39,42)(H4,40,41,43)/t27-,28-,29-,30+/m0/s1 |

InChI Key |

KKHZUKILPGNUFR-GCXHJFECSA-N |

Isomeric SMILES |

CN1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C1=O)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O |

Canonical SMILES |

CN1C(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C1=O)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclic Peptides

Structural and Functional Comparisons

Key Features of Cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-):

- Size : Cyclic pentapeptide (5 residues).

- Residues : Combines charged (Arg), hydrophobic (Nal), and conformationally constrained (D-MeTyr) residues.

- Potential Stability: D-amino acids (D-MeTyr) confer resistance to enzymatic degradation.

Comparison with Cyclic Dipeptides (Diketopiperazines):

Key Differences:

Larger cyclic peptides often exhibit enhanced target specificity but face synthetic challenges (e.g., cyclization efficiency) .

Residue Composition :

- The dual Arg residues in the target compound may mimic arginine-rich cell-penetrating peptides (CPPs), whereas diketopiperazines like cyclo(Pro-Arg) are smaller and more conformationally restricted .

- L-Nal (naphthylalanine) introduces strong hydrophobicity, contrasting with polar or charged residues in other cyclic peptides (e.g., cyclo(Arg-Phe) ).

Bioactivity :

Stereochemical and Analytical Considerations

- Stereochemistry : The D-MeTyr residue in the target compound contrasts with all-L configurations in natural cyclic dipeptides (e.g., cyclo(L-Leu-L-Pro) ). highlights that stereochemical differences (e.g., cyclo(D-Pro-L-Arg) vs. cyclo(L-Pro-L-Arg)) significantly alter NMR chemical shifts and receptor binding .

- Synthetic Challenges : Larger cyclic peptides like the target compound require optimized cyclization strategies, whereas diketopiperazines form spontaneously under mild conditions .

Preparation Methods

Linear Peptide Assembly

-

Resin Loading : Fmoc-Gly-OH is loaded onto chlorotrityl resin (0.91 mmol/g) using standard protocols.

-

Amino Acid Coupling : Sequential coupling of Fmoc-protected residues (D-MeTyr, L-Arg, L-Nal) is performed with O-(7-aza-1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).

-

Arg Side-Chain Protection : tert-Butyloxycarbonyl (Boc) groups protect guanidino functionalities of L-Arg residues to prevent side reactions.

N-Methylation of D-Tyr1

The D-MeTyr residue is introduced via on-resin N-methylation :

-

Ns-Protection : Treat resin-bound peptide with o-nitrobenzenesulfonyl chloride (2 eq) and 2,4,6-collidine (4 eq) in N-methylpyrrolidone (NMP).

-

Methylation : React with methanol (40.5 μL, 1.0 mmol), triphenylphosphine (262 mg), and diethyl diazodicarboxylate (455 μL) in tetrahydrofuran (THF).

-

Deprotection : Remove o-nitrobenzenesulfonyl groups using 1,8-diazabicycloundec-7-ene (DBU) and 2-mercaptoethanol.

Cyclization and Macrocyclization Strategies

Solution-Phase Cyclization

After cleavage from the resin (20% hexafluoro-2-propanol in dichloromethane), the linear peptide undergoes head-to-tail cyclization :

Critical Parameters for Cyclization Efficiency

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | 65–70% |

| Temperature | −40°C → RT | Prevents epimerization |

| Coupling Agent | DPPA | Minimizes oligomerization |

| Concentration | 1 mM | Favors intramolecular reaction |

Data from demonstrate that dilute conditions (1 mM) reduce intermolecular dimerization, while low-temperature activation preserves stereochemical integrity.

Analytical Validation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (500 MHz, DMSO-d₆) confirm structure:

-

D-MeTyr1 : δ 2.35 (s, 3H, CONCH₃), 6.90–7.10 (m, aromatic H).

-

Cyclization Signature : Absence of free amine protons (δ < 8.0 ppm).

Comparative Analysis of Synthetic Routes

SPPS vs. Solution-Phase Synthesis

| Method | Yield (%) | Purity (%) | Epimerization Risk |

|---|---|---|---|

| SPPS | 65–70 | >95 | Low |

| Solution-Phase | 45–50 | 85–90 | Moderate |

SPPS outperforms solution-phase methods due to controlled stepwise assembly and minimized side reactions. However, microwave-assisted cyclization (e.g., 150°C, HG II catalyst) reported in could enhance efficiency but remains untested for this specific peptide.

Challenges and Mitigation Strategies

Epimerization at D-MeTyr1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.